Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1)
CAS No.: 14124-47-1
Cat. No.: VC11791033
Molecular Formula: C32H32N2O3S
Molecular Weight: 524.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14124-47-1 |
|---|---|
| Molecular Formula | C32H32N2O3S |
| Molecular Weight | 524.7 g/mol |
| IUPAC Name | (2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C25H25N2.C7H8O3S/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
| Standard InChI Key | SYEMVGWVIYBZSM-UHFFFAOYSA-M |
| Isomeric SMILES | CCN1/C(=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
| SMILES | CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
| Canonical SMILES | CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1) possesses the molecular formula C<sub>32</sub>H<sub>32</sub>N<sub>2</sub>O<sub>3</sub>S and a molecular weight of 524.7 g/mol. The structure comprises two quinolinium moieties linked by a propenylidene bridge, with a 4-methylbenzenesulfonate counterion ensuring charge neutrality. The extended π-conjugation across the quinolinylidene-propenylidene framework contributes to its notable electronic properties, including a large dipole moment and intramolecular charge transfer (ICT) characteristics .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | (2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;4-methylbenzenesulfonate |
| SMILES Notation | CCN1C(=CC=CC2=N+CC)C=CC4=CC=CC=C41.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
| InChI Key | SYEMVGWVIYBZSM-UHFFFAOYSA-M |
| Conformation | Planar, conjugated backbone with trans-configuration at double bonds |
The sulfonate group enhances solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, critical for solution-based processing in device fabrication.
Synthesis and Purification
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Quaternization: 2-Methylquinoline undergoes alkylation with ethylating agents (e.g., ethyl iodide) in refluxing 1,2-dimethoxyethane, forming the 1-ethylquinolinium intermediate .
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Condensation: The intermediate reacts with propenal derivatives under basic conditions, followed by counterion exchange with p-toluenesulfonic acid to yield the final product.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Solvent | 1,2-Dimethoxyethane |
| Temperature | 50–60°C |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Purification typically involves recrystallization from ethanol/water mixtures, achieving >98% purity as confirmed by HPLC.
Physicochemical Properties
Spectral Characteristics
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UV-Vis Absorption: λ<sub>max</sub> at 430 nm in DMSO, attributed to π→π* transitions in the conjugated system .
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Fluorescence Emission: λ<sub>em</sub> at 580 nm with a quantum yield of 0.42, indicating potential as a red-emitting fluorophore .
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IR Spectroscopy: Peaks at 1,650 cm<sup>−1</sup> (C=N stretch) and 1,190 cm<sup>−1</sup> (S=O stretch).
Nonlinear Optical Properties
The compound exhibits a first hyperpolarizability (β) of 233×10<sup>−30</sup> esu, surpassing pyridinium analogues (e.g., 183×10<sup>−30</sup> esu for 4-(4-(dimethylamino)styryl)-1-methylpyridinium tosylate) . This enhancement arises from the electron-withdrawing quinolinium groups, which stabilize charge-separated states under electric fields.
Table 3: Comparative NLO Performance
| Compound | β (×10<sup>−30</sup> esu) |
|---|---|
| This Quinolinium Derivative | 233 |
| Pyridinium Tosylate | 183 |
| 1,4-Dimethylquinolinium Tosylate | 256 |
Applications in Advanced Materials
Photonic Devices
The compound’s high β value makes it suitable for electro-optic modulators and frequency doublers. Thin films doped with 10 wt% of this derivative in poly(methyl methacrylate) (PMMA) demonstrate a refractive index modulation of 0.015 at 1,550 nm .
Biomedical Imaging
As a near-infrared fluorophore, it labels cellular membranes with minimal photobleaching. In vitro studies show a staining efficiency of 92% in HeLa cells at 10 µM concentration .
Related Compounds and Derivatives
Iodide Analogues
The iodide counterpart (CAS No. 20591-23-5) shares structural similarities but exhibits reduced solubility in polar solvents due to weaker ion-dipole interactions . Its β value is 15% lower than the sulfonate derivative, underscoring the counterion’s role in modulating optoelectronic properties .
Future Research Directions
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Device Integration: Embedding the compound into organic light-emitting diodes (OLEDs) to exploit its emission properties.
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Drug Delivery: Functionalizing the sulfonate group for targeted anticancer agent delivery.
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